4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)-
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Overview
Description
4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This specific compound is characterized by its intricate structure, which includes a thiazolidinone ring, a chlorophenyl group, and a methoxyphenyl azo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thioglycolic acid in the presence of a base to form an intermediate. This intermediate is then reacted with various amines and azo compounds under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl and azo groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves multiple pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone derivatives: Known for their antimicrobial and anticancer properties.
Thiazoles: Exhibit diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
What sets 4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications.
Properties
CAS No. |
152449-64-4 |
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Molecular Formula |
C24H21ClN6O2S |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N'-[5-[(4-chloroanilino)methyl]-2-imino-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C24H21ClN6O2S/c1-33-20-13-11-19(12-14-20)28-29-22(16-5-3-2-4-6-16)30-31-23(32)21(34-24(31)26)15-27-18-9-7-17(25)8-10-18/h2-14,21,26-27H,15H2,1H3/b26-24?,29-28?,30-22- |
InChI Key |
VTAQHSOADNTUPS-ADKIWFLCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=N/C(=N\N2C(=O)C(SC2=N)CNC3=CC=C(C=C3)Cl)/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=NN2C(=O)C(SC2=N)CNC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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